Novel PKC C1B Domain Selectivity vs. Conventional PKC Isoforms
(-)-Indolactam V exhibits a pronounced binding preference for the C1B domains of novel PKC isozymes over those of conventional PKCs. Direct binding assays using recombinant PKC C1 domains yield Kd values of 5.5 nM for η-C1B, 7.7 nM for ε-C1B, and 8.3 nM for δ-C1B. In contrast, affinities for conventional PKC C1B domains are substantially lower: 137 nM for β-C1B and 213 nM for γ-C1B, representing a 25- to 39-fold selectivity window . This contrasts with the pan-PKC activator phorbol 12-myristate 13-acetate (PMA), which shows high affinity across both conventional and novel isoforms (Ki = 2.6 nM in synaptosomal membranes) .
| Evidence Dimension | Binding affinity (Kd) to PKC C1B domains |
|---|---|
| Target Compound Data | η-C1B: 5.5 nM; ε-C1B: 7.7 nM; δ-C1B: 8.3 nM; β-C1B: 137 nM; γ-C1B: 213 nM |
| Comparator Or Baseline | PMA: Ki = 2.6 nM (pan-PKC, no isoform discrimination) |
| Quantified Difference | Selectivity ratio for novel (η/ε/δ) vs. conventional (β/γ) C1B domains: ~25- to 39-fold |
| Conditions | In vitro binding assay using recombinant PKC C1 domains expressed in E. coli; [3H]phorbol dibutyrate displacement |
Why This Matters
For studies aimed at dissecting the specific roles of novel PKC isozymes (δ, ε, η, θ) in cellular signaling, (-)-indolactam V provides a critical selectivity advantage over non-selective activators like PMA, reducing confounding activation of conventional PKCs.
